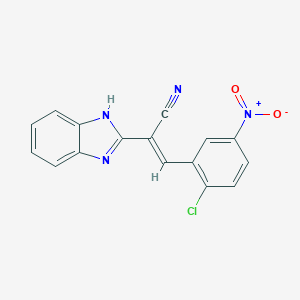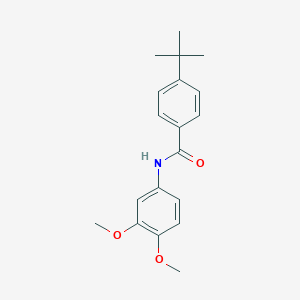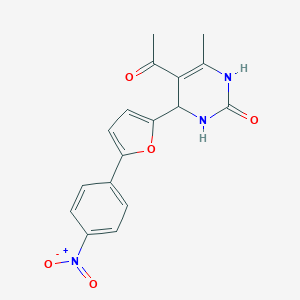![molecular formula C21H21N3 B413775 3-PHENYL-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOHEXANE] CAS No. 331001-28-6](/img/structure/B413775.png)
3-PHENYL-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOHEXANE]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two rings. The presence of the 1,2,4-triazole ring and the isoquinoline moiety in its structure makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with suitable aldehydes or ketones can lead to the formation of the triazole ring . The subsequent steps involve the formation of the spiro structure through cyclization reactions, often requiring catalysts and specific reaction conditions such as refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. detailed industrial methods for this specific compound are not widely documented in the literature.
化学反応の分析
Types of Reactions
3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological receptors.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, which can lead to various biological effects . The isoquinoline moiety can also interact with enzymes and other proteins, modulating their activity.
類似化合物との比較
Similar Compounds
3’-Phenyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Another spiro compound with a quinazoline ring instead of the triazole ring.
1,2,4-Triazole-containing scaffolds: A broad class of compounds that share the triazole ring structure.
Uniqueness
What sets 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] apart is its unique combination of the spiro structure with the triazole and isoquinoline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
331001-28-6 |
|---|---|
分子式 |
C21H21N3 |
分子量 |
315.4g/mol |
IUPAC名 |
3-phenylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclohexane] |
InChI |
InChI=1S/C21H21N3/c1-3-9-16(10-4-1)19-22-23-20-18-12-6-5-11-17(18)15-21(24(19)20)13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2 |
InChIキー |
ZBUPRDZNUGFSOZ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5 |
正規SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(5-{4-nitro-2-methoxyphenyl}-2-furyl)vinyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone](/img/structure/B413693.png)

![5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B413696.png)

![5-amino-3-[2-(1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B413700.png)
![7'-METHYL-5'-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE](/img/structure/B413701.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl acetate](/img/structure/B413703.png)

![4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B413705.png)
![[5-(4-{3,5-Bisnitrophenoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413707.png)
![3-[(Dimethylamino)methyl]-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413708.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413710.png)
![3-Allyl-5-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413713.png)
![5-(4-Fluorobenzylidene)-3-[(2-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B413714.png)
